4-((1-(2-(benzo[d]thiazol-2-ylthio)acetyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one
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Overview
Description
4-((1-(2-(benzo[d]thiazol-2-ylthio)acetyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one is a complex organic compound that features a benzothiazole moiety, a piperidine ring, and a pyranone structure
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .
Mode of Action
Benzothiazole derivatives have been found to inhibit the proliferation of certain cell lines . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .
Biochemical Pathways
Benzothiazole derivatives have been synthesized through various synthetic pathways including diazo-coupling, knoevenagel condensation, biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .
Result of Action
It is known that benzothiazole derivatives have shown inhibitory effects on certain cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-(2-(benzo[d]thiazol-2-ylthio)acetyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one involves multiple steps, typically starting with the preparation of the benzothiazole derivative. Common synthetic pathways include:
Diazo-coupling: This method involves the reaction of diazonium salts with benzothiazole derivatives.
Knoevenagel condensation: This reaction is used to form the pyranone ring by condensing aldehydes with active methylene compounds.
Biginelli reaction: A multi-component reaction that can be used to synthesize pyranone derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the above synthetic routes, often optimized for yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4-((1-(2-(benzo[d]thiazol-2-ylthio)acetyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole moiety to its corresponding amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole and piperidine rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .
Scientific Research Applications
4-((1-(2-(benzo[d]thiazol-2-ylthio)acetyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one has diverse applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Benzothiazole derivatives: Compounds like 2-aminobenzothiazole and benzothiazole-2-thiol share structural similarities.
Piperidine derivatives: Compounds such as piperidine-4-carboxamide and piperidine-4-ol.
Pyranone derivatives: Compounds like 4-hydroxy-6-methyl-2H-pyran-2-one.
Uniqueness
What sets 4-((1-(2-(benzo[d]thiazol-2-ylthio)acetyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and industrial applications .
Biological Activity
The compound 4-((1-(2-(benzo[d]thiazol-2-ylthio)acetyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is C20H20N2O4S2 with a molecular weight of 416.5 g/mol. The structure features a benzo[d]thiazole moiety, a piperidine ring, and a pyranone component, which contribute to its diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C20H20N2O4S2 |
Molecular Weight | 416.5 g/mol |
CAS Number | 1787880-85-6 |
Antimicrobial Activity
Recent studies have indicated that derivatives containing the benzothiazole structure exhibit significant antimicrobial properties. Specifically, compounds similar to This compound have shown effectiveness against various strains of bacteria, including Mycobacterium tuberculosis (M. tuberculosis), suggesting potential applications in treating tuberculosis.
Anti-inflammatory Properties
The compound's structural components suggest it may exhibit anti-inflammatory activity. Research indicates that thiazole derivatives can inhibit cyclooxygenase (COX) enzymes, particularly COX-II, which is implicated in inflammation and pain pathways. In vitro studies have demonstrated that similar compounds can achieve IC50 values in the low micromolar range against COX-II .
Anticancer Potential
Benzothiazole derivatives have been extensively studied for their anticancer properties. The presence of the benzothiazole moiety in This compound suggests it may interact with cancer cell lines effectively. Some studies report that related compounds exhibit cytotoxic effects with IC50 values lower than standard chemotherapeutic agents like doxorubicin .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the thiazole and piperidine components may facilitate interactions with specific biological targets, affecting cellular pathways involved in inflammation and cancer progression.
Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of benzothiazole derivatives, compounds similar to This compound showed promising results against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be significantly lower than those of conventional antibiotics.
Study 2: Anti-inflammatory Activity
A recent study assessed the anti-inflammatory activity of various thiazole derivatives, revealing that compounds with structural similarities to our compound inhibited COX-II activity effectively. The most potent inhibitors had IC50 values ranging from 0.52 to 7.07 μM, indicating strong potential for therapeutic use in inflammatory diseases .
Properties
IUPAC Name |
4-[1-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]piperidin-4-yl]oxy-6-methylpyran-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S2/c1-13-10-15(11-19(24)25-13)26-14-6-8-22(9-7-14)18(23)12-27-20-21-16-4-2-3-5-17(16)28-20/h2-5,10-11,14H,6-9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEFGWAJUAIAMQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)CSC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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